N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(3-methyl-2-imidazo[4,5-b]pyridinyl)thio]acetamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(3-methyl-2-imidazo[4,5-b]pyridinyl)thio]acetamide is an imidazopyridine.
Scientific Research Applications
Chemical Structure and Stability
The research by Stec et al. (2011) delved into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, focusing on modifications to the benzothiazole ring to improve metabolic stability. This work highlighted the importance of the benzothiazole moiety and its derivatives in designing potent inhibitors with enhanced stability, which could be relevant to the compound Stec et al., 2011.
Radiolabeling and Imaging Potential
Gao et al. (2016) explored the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, aiming to develop new potential PET tracers. This research signifies the potential of thioacetamide derivatives, similar to the compound of interest, in nuclear medicine for imaging applications, particularly in studying nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) Gao et al., 2016.
Antitumor Activity
Yurttaş et al. (2015) investigated new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings for their antitumor activity. The study's focus on benzothiazole derivatives underscores the potential of such compounds in cancer research, providing insights into designing molecules with anticancer properties Yurttaş et al., 2015.
Molecular Docking and Ligand-Protein Interactions
The work by El Kazzouli et al. (2011) on designing imidazo[1,2-a]pyridines as melatonin receptor ligands involved molecular docking studies to evaluate binding affinities. This approach is relevant for understanding how compounds like N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(3-methyl-2-imidazo[4,5-b]pyridinyl)thio]acetamide could interact with biological targets, aiding in the development of novel therapeutics El Kazzouli et al., 2011.
Antimicrobial and Antioxidant Properties
Research by Koppireddi et al. (2013) on novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides highlighted their antioxidant and anti-inflammatory properties. This study suggests the potential for compounds with similar structures to exhibit biological activities beneficial in treating oxidative stress and inflammation Koppireddi et al., 2013.
Properties
Molecular Formula |
C18H17N5O2S2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-methylimidazo[4,5-b]pyridin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H17N5O2S2/c1-3-25-11-6-7-12-14(9-11)27-17(20-12)22-15(24)10-26-18-21-13-5-4-8-19-16(13)23(18)2/h4-9H,3,10H2,1-2H3,(H,20,22,24) |
InChI Key |
CXSSCPPYFDIMTE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(N3C)N=CC=C4 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(N3C)N=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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